molecular formula C16H20N4O2 B12265840 6-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile

6-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile

Cat. No.: B12265840
M. Wt: 300.36 g/mol
InChI Key: QJDHWTZNWLGLCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile is a complex organic compound that features a piperidine ring, a morpholine ring, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of industrial-grade catalysts and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

6-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile is unique due to its combination of three distinct heterocyclic rings, which may confer unique biological activities and chemical properties

Properties

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

IUPAC Name

6-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C16H20N4O2/c17-11-14-4-1-5-15(18-14)20-6-2-3-13(12-20)16(21)19-7-9-22-10-8-19/h1,4-5,13H,2-3,6-10,12H2

InChI Key

QJDHWTZNWLGLCN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CC=CC(=N2)C#N)C(=O)N3CCOCC3

Origin of Product

United States

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